

MLN120B: A Technical Guide to its Binding Affinity and Kinetics with IKK β

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Compound of Interest

Compound Name: MLN120B

Cat. No.: B7980660

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This technical guide provides an in-depth overview of the binding characteristics of **MLN120B**, a potent and selective inhibitor of I κ B kinase beta (IKK β). The document summarizes key binding affinity data, details representative experimental methodologies for its determination, and illustrates the associated signaling pathway and experimental workflows.

Quantitative Binding Affinity Data

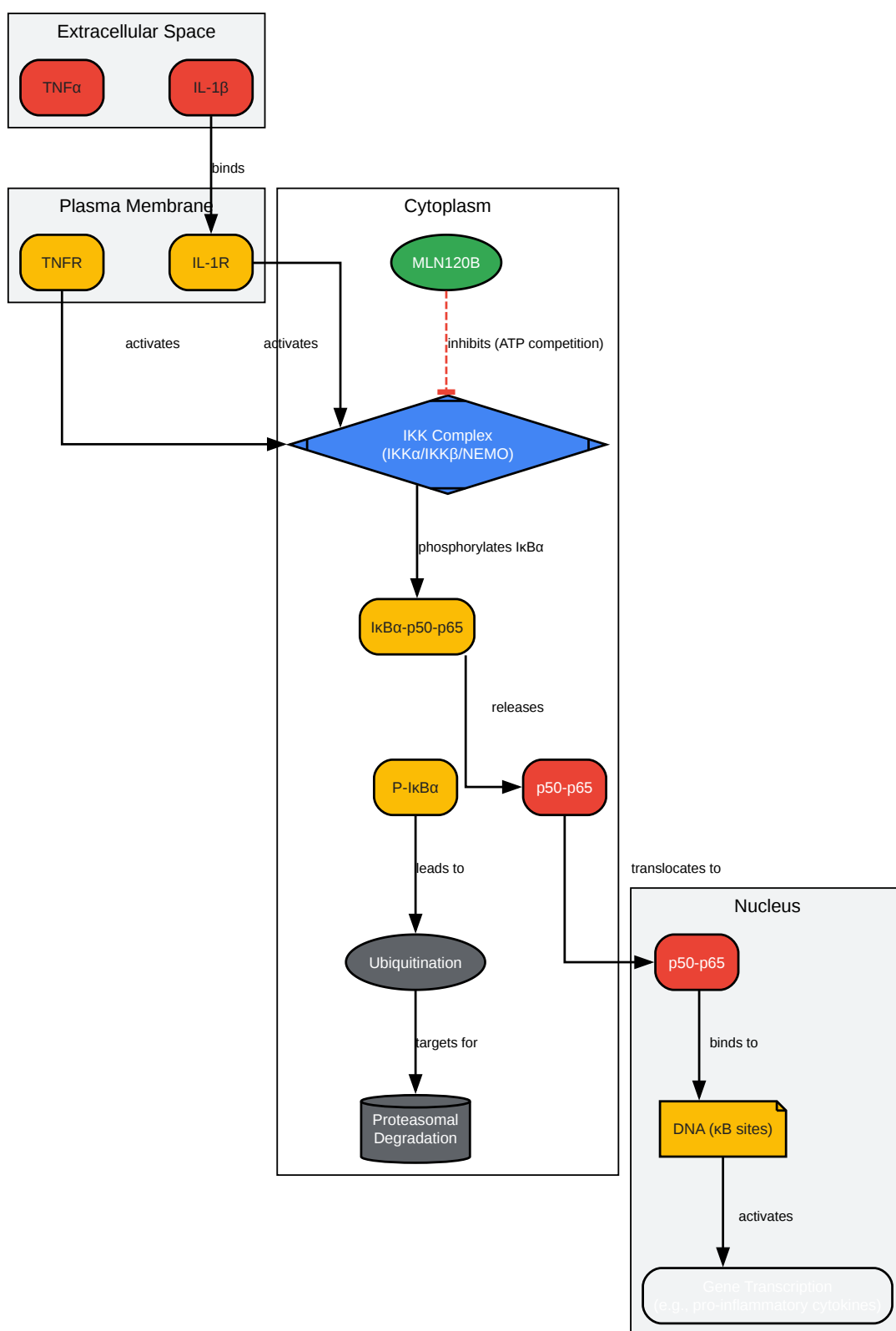
MLN120B is a reversible and ATP-competitive inhibitor of IKK β .^[1] The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for **MLN120B** against IKK β .

Parameter	Value (nM)	Assay Condition	Source
IC ₅₀	45	Recombinant IKK β	[1]
IC ₅₀	60	I κ B α kinase complex assay	

Note: Extensive literature searches did not yield publicly available kinetic data such as association rate constants (k_{on}), dissociation rate constants (k_{off}), or the equilibrium dissociation constant (K_d) for the **MLN120B**-IKK β interaction.

IKK β Signaling Pathway

MLN120B targets IKK β , a critical kinase in the canonical NF- κ B signaling pathway. This pathway is activated by various stimuli, including pro-inflammatory cytokines like TNF α and IL-1 β . Upon activation, IKK β phosphorylates the inhibitory protein I κ B α , leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF- κ B (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival. **MLN120B**, by competitively binding to the ATP-binding site of IKK β , prevents the phosphorylation of I κ B α and thereby blocks the downstream signaling cascade.



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IKK β Signaling Pathway and Mechanism of MLN120B Inhibition.

Experimental Protocols

While the exact protocol used to generate the published IC₅₀ values for **MLN120B** is not publicly available, a representative biochemical kinase assay for determining the IC₅₀ of an ATP-competitive IKK β inhibitor is detailed below. This protocol is based on the principles of the Transcreener® ADP² Kinase Assay.

Objective: To determine the concentration of **MLN120B** required to inhibit 50% of IKK β activity by measuring the production of ADP.

Materials:

- Recombinant human IKK β enzyme
- IKKtide (or other suitable peptide substrate)
- ATP
- **MLN120B** (or test inhibitor)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- Transcreener® ADP² FP Assay Kit (or similar ADP detection system)
- 384-well microplates
- Plate reader capable of fluorescence polarization detection

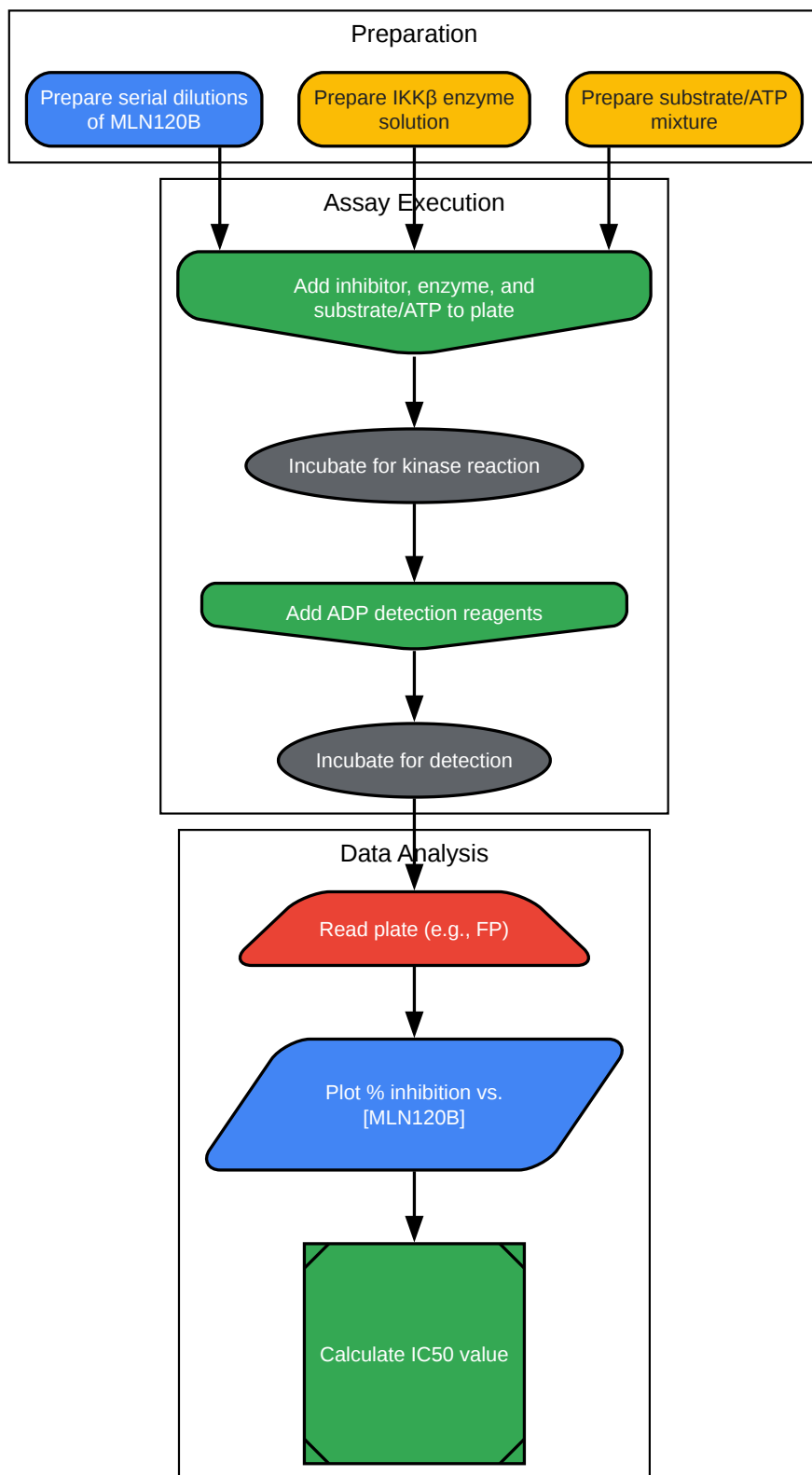
Procedure:

- Compound Preparation:
 - Prepare a stock solution of **MLN120B** in 100% DMSO.
 - Perform serial dilutions of the **MLN120B** stock solution in kinase reaction buffer to create a range of concentrations for the dose-response curve.
- Enzyme and Substrate Preparation:

- Dilute the recombinant IKK β enzyme to the desired working concentration in kinase reaction buffer.
- Prepare a solution of the IKKtide substrate and ATP in the kinase reaction buffer. The ATP concentration should be at or near the K_m for IKK β .
- Kinase Reaction:
 - Add the diluted **MLN120B** or control (buffer with DMSO) to the wells of a 384-well plate.
 - Initiate the kinase reaction by adding the IKK β enzyme to the wells.
 - Immediately add the substrate/ATP mixture to the wells.
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
- ADP Detection:
 - Stop the kinase reaction by adding the Transcreener® ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.
 - Incubate the plate at room temperature for the time specified in the detection kit protocol (e.g., 60 minutes) to allow the detection reaction to reach equilibrium.
- Data Acquisition and Analysis:
 - Measure the fluorescence polarization on a compatible plate reader.
 - The amount of ADP produced is inversely proportional to the fluorescence polarization signal.
 - Plot the percentage of IKK β inhibition (calculated from the signal relative to controls) against the logarithm of the **MLN120B** concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC₅₀ of an IKK β inhibitor using a biochemical assay.



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Workflow for IC50 Determination of an IKK β Inhibitor.

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References

- 1. selleckchem.com [selleckchem.com]
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